2-Azido-1-fluoro-4-methylbenzene
Overview
Description
2-Azido-1-fluoro-4-methylbenzene is a compound that contains an azido group, a fluoro group, and a methyl group attached to a benzene ring . It is used for research and development purposes .
Synthesis Analysis
The synthesis of azides from primary amines can be achieved through a metal-free diazo-transfer reaction . The choice of base is crucial in the diazo-transfer reaction . Organic azides have been used to synthesize various heterocycles . Fluoro aryl azides have complex photochemistry and have been used in the synthesis of novel heterocyclic compounds .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 1-fluoro-4-methylbenzene, with the addition of an azido group . The azido group adds a nitrogen component to the molecule, which can impact its reactivity and properties.Chemical Reactions Analysis
Benzene, the base molecule of this compound, undergoes electrophilic aromatic substitution reactions . The presence of the azido group in this compound could potentially influence these reactions. The azido group can also participate in click reactions, a type of chemical reaction used in bioconjugation .Scientific Research Applications
Synthesis of New Derivatives
Compounds with azido and fluoro groups, similar to 2-azido-1-fluoro-4-methylbenzene, are used in the synthesis of new chemical derivatives with potential applications. For instance, triazole derivatives of uracil and thymine have been synthesized from azidomethylbenzenes, demonstrating the role of azido and fluoro-substituted benzenes in creating new compounds with potential inhibitory activity against corrosion, showcasing the versatility of such compounds in material science and corrosion studies (Negrón-Silva et al., 2013).
Postpolymerization Modification
Azide-para-fluoro substitution on polymers using compounds with azido and fluoro groups leads to versatile precursors for efficient sequential postpolymerization modifications. This demonstrates the utility of such compounds in developing advanced materials with tailored properties for various applications (Noy et al., 2019).
Corrosion Inhibition
Azido and fluoro-substituted compounds are explored for their potential as corrosion inhibitors. The synthesis of eugenol derivatives bearing a 1,2,3-triazole moiety, involving azido-substituted benzenes, highlights the exploration of these compounds in corrosion protection, which is crucial for extending the life of metal structures in corrosive environments (Taia et al., 2021).
Magnetic Properties and Coordination Chemistry
The study of azido-Cu(ii) chain compounds, which may involve fluoro-substituted azides, reveals insights into the structure and magnetic properties of coordination polymers. These findings contribute to the understanding of magnetic interactions in materials, which could have implications for magnetic storage media, sensors, and quantum computing applications (Liu et al., 2017).
Future Directions
Properties
IUPAC Name |
2-azido-1-fluoro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-2-3-6(8)7(4-5)10-11-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGARARDFRFTGHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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